Naphtho[2,1-d]thiazole
CAS No.: 234-47-9
Cat. No.: VC16278835
Molecular Formula: C11H7NS
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 234-47-9 |
|---|---|
| Molecular Formula | C11H7NS |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | benzo[g][1,3]benzothiazole |
| Standard InChI | InChI=1S/C11H7NS/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h1-7H |
| Standard InChI Key | IIUUNAJWKSTFPF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2SC=N3 |
Introduction
Structural Characteristics of Naphtho[2,1-d]thiazole
Crystallographic Analysis
The molecular structure of naphtho[2,1-d]thiazole derivatives has been resolved through single-crystal X-ray diffraction. For instance, 2-(2-fluorophenyl)naphtho[2,1-d]thiazole crystallizes in the monoclinic space group P2₁/n with lattice parameters a = 6.1859(2) Å, b = 10.7071(2) Å, c = 19.4475(4) Å, and β = 95.794(2)° . The fused naphtho[2,1-d]thiazole system (S1/N1/C1–C11) is nearly planar, with a dihedral angle of 2.36(1)° relative to the 2-fluorophenyl substituent . Key bond lengths include C–N (1.305–1.364 Å) and C–S (1.719–1.752 Å), consistent with analogous heterocyclic systems .
Table 1: Selected Crystallographic Data for 2-(2-Fluorophenyl)naphtho[2,1-d]thiazole
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a (Å) | 6.1859(2) |
| b (Å) | 10.7071(2) |
| c (Å) | 19.4475(4) |
| β (°) | 95.794(2) |
| V (ų) | 1281.49(5) |
| Z | 4 |
Synthesis Methodologies
Microwave-Assisted Tandem Reactions
A microwave-irradiated protocol enables the synthesis of naphtho[2,1-d]thiazoles via tandem direct arylation and intramolecular Knoevenagel reactions . This method achieves yields exceeding 70% under optimized conditions (150°C, 30 min), with electron-deficient aryl halides favoring cyclization . The reaction mechanism involves initial C–H activation at the thiazole C5 position, followed by nucleophilic attack and dehydration .
High-Pressure Autoclave Synthesis
Naphtho[2,1-d]thiazol-2(3H)-one derivatives are synthesized using a pressurized autoclave system. A representative procedure involves reacting aniline (1.5 mmol), sulfur (1.5 mmol), and AuCellulose/DFNS nanoparticles (8 mg) in acetonitrile under CO₂ (1.5 MPa) at 70°C for 8 h . This method yields 91% of the target compound after recrystallization .
Table 2: Comparison of Synthetic Approaches
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Microwave irradiation | 150°C, 30 min | 70–85 | Rapid, energy-efficient |
| Autoclave | 70°C, 8 h, 1.5 MPa | 91 | Scalable, high purity |
Biological Activities and Mechanisms
Antiplasmodial Activity
Naphtho[2,1-d]thiazole derivatives exhibit potent activity against the multidrug-resistant Plasmodium falciparum K1 strain. Compounds 11 (IC₅₀ = 0.32 µM) and 13 (IC₅₀ = 0.45 µM) demonstrate superior efficacy compared to chloroquine (IC₅₀ = 0.12 µM) . Structure-activity relationships (SARs) reveal that electron-withdrawing groups at the R₁ position enhance parasiticidal activity, while bulky R₄ substituents reduce cytotoxicity .
Antimicrobial Efficacy
The derivative 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) shows broad-spectrum antimicrobial activity. Against methicillin-resistant Staphylococcus aureus (MRSA), PNT exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming vancomycin (MIC = 16 µg/mL) . Its hydrophilic nature (logD = 0.83) facilitates cellular uptake, as confirmed by fluorescence microscopy .
Table 3: Antimicrobial Activity of PNT vs. Reference Compounds
| Organism | PNT MIC (µg/mL) | Vancomycin MIC (µg/mL) |
|---|---|---|
| S. aureus | 4 | 2 |
| MRSA | 8 | 16 |
| S. epidermidis | 8 | 4 |
Structure-Activity Relationships and Molecular Interactions
Role of Substituents
The antiplasmodial activity of naphtho[2,1-d]thiazoles correlates strongly with substituent electronic effects. Nitro groups at R₁ increase resonance stabilization, enhancing binding to heme targets in Plasmodium . Conversely, methyl groups at R₄ sterically hinder interactions with host cell membranes, reducing off-target toxicity .
Protein Binding Studies
Molecular docking simulations reveal that PNT forms hydrogen bonds with the active-site residues of S. aureus dihydrofolate reductase (DHFR), particularly Asn23 and Thr121 . This interaction disrupts folate biosynthesis, explaining its bacteriostatic effect .
Applications in Drug Development
Antimalarial Candidates
The lead compound 11 has entered preclinical evaluation for malaria treatment. Its selectivity index (SI = 28) against hepatic cells suggests favorable safety profiles .
Antibacterial Agents
PNT’s efficacy against MRSA positions it as a promising candidate for topical formulations. Phase I trials assessing dermal absorption and irritation are ongoing .
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